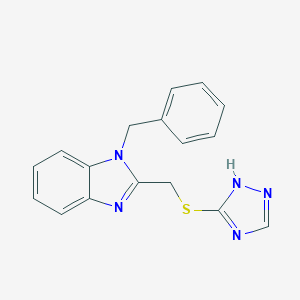
(1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzimidazole core, which is known for its biological activity, and a triazole moiety, which is often used in click chemistry.
Preparation Methods
The synthesis of (1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide typically involves the reaction of a benzimidazole derivative with a triazole derivative under specific conditions. One common method involves the use of a click reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring . The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures .
Chemical Reactions Analysis
(1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide can undergo various chemical reactions, including:
Scientific Research Applications
(1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and antifungal properties. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of polymers and other materials due to its ability to form stable triazole rings.
Biochemistry: It is used as a ligand in coordination chemistry and can stabilize metal ions in various oxidation states.
Mechanism of Action
The mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide involves its interaction with biological targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, enhancing the compound’s ability to inhibit or activate specific enzymes . Additionally, the benzimidazole core can interact with DNA or proteins, leading to various biological effects .
Comparison with Similar Compounds
(1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide can be compared with other similar compounds, such as:
1-benzyl-1H-1,2,3-triazole: This compound also features a triazole ring but lacks the benzimidazole core, making it less versatile in biological applications.
2-phenyl-1H-benzimidazole: This compound has a benzimidazole core but lacks the triazole ring, limiting its use in click chemistry and coordination chemistry.
Properties
Molecular Formula |
C17H15N5S |
|---|---|
Molecular Weight |
321.4g/mol |
IUPAC Name |
1-benzyl-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzimidazole |
InChI |
InChI=1S/C17H15N5S/c1-2-6-13(7-3-1)10-22-15-9-5-4-8-14(15)20-16(22)11-23-17-18-12-19-21-17/h1-9,12H,10-11H2,(H,18,19,21) |
InChI Key |
FDDZHCAIILPCIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CSC4=NC=NN4 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CSC4=NC=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


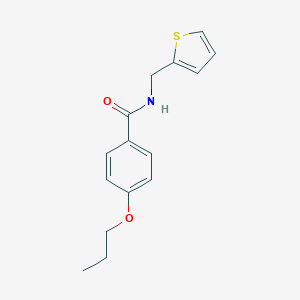
![2-[(4-Isobutoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B496036.png)
![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)butanamide](/img/structure/B496037.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-butoxybenzamide](/img/structure/B496038.png)


![4-{[2-(2-Chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B496044.png)
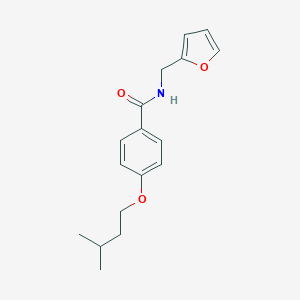
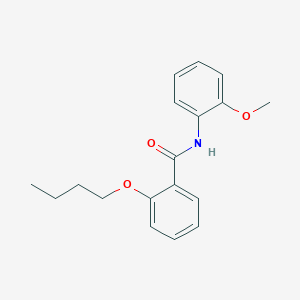
![4-{[2-(3-Methylphenoxy)butanoyl]amino}benzamide](/img/structure/B496049.png)
![N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B496050.png)
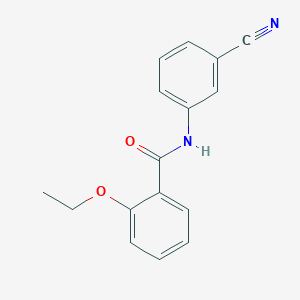

![4-butoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B496058.png)
